AMG7703 -

AMG7703

Catalog Number: EVT-259099
CAS Number:
Molecular Formula: C14H15ClN2OS
Molecular Weight: 294.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide is a synthetically derived small molecule that acts as a potent and selective agonist of the free fatty acid receptor 2 (FFAR2) []. FFAR2, also known as GPR43, is a G protein-coupled receptor primarily expressed in immune cells and the gastrointestinal tract, playing a role in regulating inflammation and metabolic processes. This compound is a valuable tool in scientific research to explore the physiological and pathological roles of FFAR2.

1. 2-(4-Chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide []

  • Compound Description: This compound is a precursor used in the synthesis of (2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide. It shares a nearly identical structure to the target compound, differing only in the lack of stereospecificity at the 2-position. The paper describes its synthesis through a condensation reaction between 2-(4-chlorophenyl)-3-methylbutanoyl chloride and 2-aminothiazole.
  • Relevance: This compound is the racemic form of the target compound (2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide, meaning they possess the same connectivity of atoms but differ in the three-dimensional arrangement of those atoms around the chiral center.

2. (2S)-2-Hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat) []

  • Compound Description: LY450139 is a γ-secretase inhibitor (GSI) investigated for its effects on cognitive function in Alzheimer's disease.
  • Relevance: Though structurally distinct from (2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide, LY450139 is grouped alongside the target compound due to their shared investigation as potential therapeutics for Alzheimer's disease. The paper investigates and compares the effects of different GSIs and modulators on cognitive function. While not directly structurally related, their shared involvement in the same study highlights a potential connection in their mechanisms of action or therapeutic targets related to Alzheimer's disease.

3. (2R)-2-[[(4-Chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide (BMS-708163) []

  • Compound Description: BMS-708163 is another γ-secretase inhibitor (GSI) evaluated in the same study as LY450139 for its impact on cognitive function in Alzheimer's disease.

4. {(2S,4R)-1-[(4R)-1,1,1-Trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2) []

  • Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM) examined in the same study as the previously mentioned GSIs for its effects on cognitive function in Alzheimer's disease.
  • Relevance: Despite lacking a direct structural similarity to (2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide, GSM-2's presence in the same Alzheimer's disease study suggests a potential connection in their therapeutic applications or effects on similar biological pathways. The paper aims to compare the effects of distinct GSIs and GSMs on cognitive function, highlighting a potential relationship between these compounds in the context of Alzheimer's disease.

5. 2-(4-Chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide []

  • Compound Description: This compound is described as an agonist of the free fatty acid receptor 2 (FFAR2). The paper investigates the role of FFAR2 in Influenza A virus (IAV) entry into host cells.
  • Relevance: This compound is the racemic form of the target compound (2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide, meaning they possess the same connectivity of atoms but differ in the three-dimensional arrangement of those atoms around the chiral center.

6. (S)-2-(4-Chlorophenyl)-3,3-dimethyl-N-(5-phenylthiazol-2-yl)butanamide (Cmp58) []

  • Compound Description: Cmp58 is another agonist of the free fatty acid receptor 2 (FFAR2) investigated in the same study as 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide for its effects on IAV entry.
  • Relevance: Cmp58 shares several structural features with the target compound (2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide:
    • Both exhibit specific stereochemistry at the 2-position, although the absolute configuration (S or R) at this center might differ.These shared structural features suggest they might exhibit similar binding affinities for FFAR2 or related targets.
Overview

AMG7703 is a compound that has garnered attention in the field of pharmacology, particularly for its potential applications in metabolic disorders. It is classified as a dual agonist targeting the glucagon-like peptide-1 receptor and the glucose-dependent insulinotropic polypeptide receptor. These receptors play crucial roles in regulating glucose metabolism and appetite, making AMG7703 a candidate for treating obesity and type 2 diabetes. The compound is synthesized through advanced bioconjugation techniques, which enhance its therapeutic efficacy.

Source and Classification

AMG7703 originates from research focusing on incretin-based therapies, which aim to manipulate hormonal pathways to improve metabolic health. It belongs to a class of compounds that includes other peptide analogs designed to enhance insulin secretion and promote weight loss. The classification of AMG7703 as a dual receptor agonist positions it uniquely within therapeutic strategies aimed at managing obesity and diabetes.

Synthesis Analysis

Methods

The synthesis of AMG7703 involves several sophisticated methods, primarily focusing on peptide synthesis and conjugation techniques. The compound is typically synthesized using solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into peptides.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support, followed by sequential addition of protected amino acids. Each addition is followed by deprotection and coupling, allowing for the formation of longer peptide chains.
  2. Conjugation Techniques: After synthesizing the peptide components, they are conjugated to a monoclonal antibody or another carrier molecule using specific linkers that ensure stability and bioactivity. This bioconjugation enhances the pharmacokinetic properties of AMG7703, allowing for prolonged action in vivo.
Molecular Structure Analysis

Structure

The molecular structure of AMG7703 consists of a complex arrangement of amino acids forming a peptide backbone, with specific modifications that enhance its receptor binding affinity. The structure includes:

  • Peptide Sequence: A carefully designed sequence that mimics natural incretin hormones.
  • Linkers: Chemical linkers that connect the peptide to other functional groups or carriers, improving solubility and stability.

Data

The average molecular weight of AMG7703 is approximately 15 kDa, which is suitable for its intended pharmacological applications. The structural integrity is crucial for its interaction with target receptors.

Chemical Reactions Analysis

Reactions

AMG7703 undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Peptide Bond Formation: During synthesis, amide bonds are formed between amino acids.
  2. Receptor Binding: In biological systems, AMG7703 binds to glucagon-like peptide-1 receptors and glucose-dependent insulinotropic polypeptide receptors, triggering downstream signaling pathways.

Technical Details

The binding affinity and efficacy can be assessed using techniques such as surface plasmon resonance or competitive binding assays, providing insights into its therapeutic potential.

Mechanism of Action

Process

AMG7703 functions by activating both glucagon-like peptide-1 receptors and glucose-dependent insulinotropic polypeptide receptors. This dual action leads to several physiological effects:

  1. Enhanced Insulin Secretion: Activation of these receptors stimulates pancreatic beta cells to release insulin in response to elevated glucose levels.
  2. Appetite Suppression: The compound promotes satiety signals in the brain, reducing food intake and aiding in weight management.

Data

Preclinical studies have shown significant reductions in body weight and improvements in glycemic control in animal models treated with AMG7703.

Physical and Chemical Properties Analysis

Physical Properties

AMG7703 exists as a white to off-white powder with a high solubility profile in aqueous solutions, which is advantageous for parenteral administration.

Chemical Properties

  • Stability: The compound exhibits good stability under physiological conditions but may require specific storage conditions to prevent degradation.
  • pH Sensitivity: Its activity may vary depending on the pH of the surrounding environment, necessitating careful formulation considerations.
Applications

Scientific Uses

AMG7703 has significant potential applications in clinical settings:

  1. Obesity Management: As an appetite suppressant and insulin secretagogue, it can be used to treat obesity effectively.
  2. Type 2 Diabetes Treatment: By enhancing insulin secretion and reducing blood glucose levels, AMG7703 offers a promising avenue for managing type 2 diabetes.
  3. Metabolic Research: Its unique mechanism makes it a valuable tool for researchers studying metabolic pathways and endocrine functions related to obesity and diabetes.

Properties

Product Name

AMG7703

IUPAC Name

(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide

Molecular Formula

C14H15ClN2OS

Molecular Weight

294.8 g/mol

InChI

InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)/t12-/m0/s1

InChI Key

AZYDQCGCBQYFSE-LBPRGKRZSA-N

SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2

Solubility

Soluble in DMSO

Synonyms

AMG7703; AMG-7703; AMG 7703

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.